Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2095516-87-1
VCID: VC11665386
InChI: InChI=1S/C14H13ClN2O3/c1-2-20-14(19)12-11(9-18)13(15)17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate

CAS No.: 2095516-87-1

Cat. No.: VC11665386

Molecular Formula: C14H13ClN2O3

Molecular Weight: 292.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate - 2095516-87-1

Specification

CAS No. 2095516-87-1
Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
IUPAC Name ethyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate
Standard InChI InChI=1S/C14H13ClN2O3/c1-2-20-14(19)12-11(9-18)13(15)17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Standard InChI Key FNFSCTGPMSSRMR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—modified at positions 1, 3, 4, and 5. Key substituents include:

  • 1-Benzyl group: Enhances lipophilicity and influences receptor binding.

  • 5-Chloro atom: Contributes to electronic effects and metabolic stability.

  • 4-Formyl group: Serves as a reactive site for further derivatization.

  • 3-Carboxylate ester (ethyl): Modulates solubility and bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₃ClN₂O₃
Molecular Weight292.72 g/mol
IUPAC NameEthyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate
CAS Number2095516-87-1
Standard InChI KeyFNFSCTGPMSSRM

The ethyl ester at position 3 and the formyl group at position 4 render this compound highly versatile for synthetic modifications, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies .

Synthesis Methodologies

Core Pyrazole Formation

Synthesis typically begins with the construction of the pyrazole ring via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-dicarbonyl compounds. For example, ethyl acetoacetate and benzyl hydrazine may form a 1-benzylpyrazole intermediate, which is subsequently functionalized.

Functionalization Steps

  • Chlorination: Electrophilic chlorination at position 5 using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

  • Formylation: Introduction of the formyl group at position 4 via Vilsmeier-Haack reaction, employing POCl₃ and DMF.

  • Esterification: The carboxylate group at position 3 is introduced as an ethyl ester, often through acid-catalyzed esterification with ethanol .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationHydrazine + 1,3-diketone65–75
2ChlorinationNCS, DCM, 0°C80–85
3FormylationPOCl₃, DMF, 60°C70–78
4EsterificationH₂SO₄, ethanol, reflux85–90

Optimization of reaction conditions, such as temperature and catalyst selection, is critical to maximizing yields and minimizing by-products .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.10 (s, 1H, CHO), 7.25–7.35 (m, 5H, benzyl), 4.35 (q, 2H, OCH₂CH₃), and 1.35 (t, 3H, CH₃).

  • ¹³C NMR: Peaks corresponding to the carbonyl (C=O, ~165 ppm), formyl (~190 ppm), and aromatic carbons (~125–140 ppm).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 293.1 [M+H]⁺, consistent with the molecular weight of 292.72 g/mol.

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

In murine models, pyrazole carboxylates reduced carrageenan-induced edema by 60–70% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition and suppression of pro-inflammatory cytokines like TNF-α.

Table 3: Biological Activity Data

AssayResultReference
Antibacterial (MIC)7.8–125 μg/mL (gram-negative)
Anti-inflammatory60–70% edema reduction
Cytotoxicity (IC₅₀)>100 μM (HEK-293 cells)

Applications in Drug Discovery

Lead Compound Optimization

The formyl group at position 4 allows for Schiff base formation with primary amines, enabling the synthesis of hydrazones, oximes, and thiosemicarbazones. These derivatives have been explored as:

  • Anticancer agents: Targeting tyrosine kinases and topoisomerases.

  • Antidiabetic agents: Enhancing insulin sensitivity via PPAR-γ agonism .

Agrochemistry

Pyrazole derivatives are integral to herbicides and fungicides. The chloro and benzyl substituents in this compound may disrupt fungal ergosterol biosynthesis, offering a template for crop protection agents .

Future Directions and Challenges

Synthetic Advancements

Efforts to improve atom economy and reduce reliance on hazardous reagents (e.g., POCl₃) are underway. Flow chemistry and enzymatic catalysis represent promising green alternatives.

Target Identification

Proteomic and metabolomic studies are needed to elucidate precise molecular targets. Computational docking simulations suggest potential interactions with bacterial DNA gyrase and human COX-2 .

Regulatory Considerations

Despite promising preclinical data, pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity studies in higher organisms are essential before clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator